molecular formula C17H16ClN B1422941 Naphthalen-1-yl(phenyl)methanamine hydrochloride CAS No. 5267-53-8

Naphthalen-1-yl(phenyl)methanamine hydrochloride

Cat. No.: B1422941
CAS No.: 5267-53-8
M. Wt: 269.8 g/mol
InChI Key: AAKZJNSNWIKDKI-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C17H15N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to a methanamine moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(phenyl)methanamine hydrochloride typically involves the reaction of naphthalene-1-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl and phenyl ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Naphthyl ketone and phenyl ketone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Naphthalen-1-yl(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-amine: Similar structure but lacks the phenyl group.

    Phenylmethanamine: Similar structure but lacks the naphthalene ring.

    N-Methyl-1-naphthalenemethylamine hydrochloride: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

Naphthalen-1-yl(phenyl)methanamine hydrochloride is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical and biological properties. This dual aromatic structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

naphthalen-1-yl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N.ClH/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16;/h1-12,17H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKZJNSNWIKDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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